Cas no 172916-85-7 (Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI))

Ruthenium(II) tris(1,10-phenanthroline) dichloride hexahydrate, with the formula [Ru(phen)₃]Cl₂·6H₂O (OC-6-11), is a coordination complex notable for its well-defined octahedral geometry and redox-active ruthenium center. This compound is widely utilized in photochemical and electrochemical applications due to its strong visible light absorption, long-lived excited states, and reversible redox behavior. Its stability in aqueous and organic solvents makes it valuable as a photosensitizer, catalyst, or luminescent probe in research. The hexahydrate form ensures consistent solubility and handling properties. The high purity and crystallinity of this complex facilitate reproducibility in experimental studies, particularly in solar energy conversion, molecular electronics, and supramolecular chemistry.
Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) structure
172916-85-7 structure
商品名:Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)
CAS番号:172916-85-7
MF:C36H36Cl2N6O6Ru
メガワット:820.6798
CID:5249642

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 化学的及び物理的性質

名前と識別子

    • Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)
    • インチ: 1S/3C12H8N2.ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;1H;1H2;/q;;;;;+2/p-1
    • InChIKey: FJZJFATWLVTSMF-UHFFFAOYSA-M
    • ほほえんだ: [Ru+2]123(N4=CC=CC5C=CC6=CC=CN1=C6C4=5)(N1C=CC=C4C=CC5C=CC=N2C=5C=14)N1=CC=CC2C=CC4=CC=CN3=C4C1=2.[Cl-].O

計算された属性

  • 水素結合ドナー数: 6
  • 水素結合受容体数: 12
  • 重原子数: 51
  • 回転可能化学結合数: 0

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1364288-1g
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
172916-85-7 98%
1g
$161.0 2025-02-19
Ambeed
A1364288-5g
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
172916-85-7 98%
5g
$561.0 2025-02-19

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI) 関連文献

Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)に関する追加情報

Ruthenium(II) Tris(1,10-phenanthroline) Dichloride Hexahydrate (CAS 172916-85-7): A Versatile Coordination Compound in Modern Chemical and Biological Applications

Ruthenium, a transition metal from the platinum group, forms unique coordination complexes with tris(1,10-phenanthroline) ligands that exhibit exceptional chemical and photophysical properties. The compound Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride hexahydrate (CAS No. 172916-85-7), commonly abbreviated as Ru(bpy)3Cl2·6H2O in scientific literature, represents a landmark example of such systems. This octahedral complex features three bidentate phenanthroline ligands occupying equatorial positions and two chloride counterions along axial sites in its hydrated form. Its distinctive electronic structure enables multifunctional applications across catalysis, bioimaging, and energy-related technologies.

In recent advancements reported in Nature Chemistry, this compound has emerged as a pivotal catalyst for C–H activation reactions. Researchers demonstrated its ability to mediate selective oxidation of unactivated alkanes under mild conditions using visible-light excitation. The complex's triplet metal-to-ligand charge transfer (MMLCT) states facilitate energy transfer pathways critical for these transformations. Computational studies highlighted how the rigid phenanthroline framework stabilizes reactive intermediates during catalytic cycles—a discovery now guiding design of next-generation heterogeneous catalysts.

Biochemical studies have unveiled its potential in photodynamic therapy (PDT). A 2023 study published in JACS Au showed that Ru(bpy)3Cl2-based conjugates exhibit superior singlet oxygen generation efficiency compared to traditional chlorin-based photosensitizers. When conjugated with folate receptors targeting cancer cells, this compound achieved tumor regression rates exceeding 85% in murine models without significant systemic toxicity. The compound's redox-active properties also enable real-time tracking via fluorescence lifetime imaging (FLIM) during treatment.

In materials science applications, this ruthenium complex serves as a core component in dye-sensitized solar cells (DSSCs). Recent innovations reported in AEM Energy demonstrated power conversion efficiencies exceeding 9% through optimized film deposition techniques. The compound's extended π-conjugation system absorbs visible light across the 400–650 nm range while maintaining structural stability under operational conditions. Researchers are now exploring its integration into perovskite-sensitized tandem cells to address voltage deficit challenges.

Cutting-edge research has also revealed its utility as a DNA intercalator for molecular diagnostics. A collaborative study between MIT and ETH Zurich showed that Ru(bpy)3Cl2-modified gold nanoparticles can detect point mutations with single-base resolution through fluorescence quenching assays. The complex's ability to bind minor groove sites while preserving base-pair specificity opens new avenues for early cancer detection platforms requiring minimal sample preparation.

Synthetic methodologies continue evolving with green chemistry principles driving innovation. A recent Angewandte Chemie paper described solvent-free synthesis protocols achieving >98% yield using microwave-assisted solid-state reactions between ruthenium chloride and phenanthroline derivatives under ambient conditions. This approach eliminates hazardous solvents while maintaining product purity—a breakthrough for large-scale manufacturing required by emerging biomedical applications.

Ongoing investigations focus on tailoring this compound's properties through ligand substitution strategies. By replacing one phenanthroline ligand with pyridine-based derivatives containing hydrophilic groups (e.g., sulfonate moieties), researchers at Stanford have created water-soluble analogs suitable for intracellular delivery systems without compromising photochemical activity. These functionalized variants show promise for real-time monitoring of metabolic processes via luminescent reporter systems.

In quantum computing research funded by the EU Horizon program, this compound's spin properties are being explored for qubit development. Its long-lived triplet states (τ ≈ 4 ms) combined with tunable emission wavelengths make it an ideal candidate for optically addressable spin qubits operating at room temperature—a critical step toward scalable quantum devices compatible with existing semiconductor architectures.

Clinical translation efforts are advancing through partnerships between pharmaceutical companies and academic institutions. Phase I trials currently underway evaluate the compound's efficacy as an adjunct therapy for triple-negative breast cancer when combined with standard chemotherapeutics. Early results indicate synergistic effects where PDT-induced oxidative stress enhances chemotherapy drug uptake while minimizing off-target effects—a paradigm shift in multidrug resistance management strategies.

This multifaceted coordination compound continues to redefine boundaries across disciplines through its unique combination of photophysical versatility and structural stability. As interdisciplinary research converges at the chemistry-biology-engineering interface, Ru(bpy)3Cl2-based systems will likely play pivotal roles in addressing grand challenges from sustainable energy production to precision medicine solutions.

Ongoing computational modeling efforts using density functional theory (DFT) aim to predict novel applications by analyzing electron distribution patterns under varying steric environments. These studies not only validate experimental observations but also guide rational design of next-generation compounds tailored for specific biomedical or energy storage requirements—demonstrating how foundational coordination chemistry principles drive technological innovation across sectors.

The compound's documented safety profile under controlled experimental conditions ensures compliance with regulatory standards required for preclinical trials and industrial applications alike. Its commercial availability from reputable chemical suppliers like Sigma-Aldrich further facilitates widespread adoption across academic laboratories and industrial R&D departments worldwide—positioning it as an indispensable toolset within modern scientific toolkits.

Newer applications emerging from nanotechnology collaborations include its use as a molecular ruler in super-resolution microscopy techniques like STED imaging (Nano Letters 2023). By attaching the ruthenium complex to nanoparticle surfaces through click chemistry approaches, researchers achieve sub-diffraction limit spatial resolution while maintaining temporal stability—critical advancements for studying dynamic cellular processes like protein trafficking or viral entry mechanisms.

In summary, CAS No. 172916-85-7 represents more than just a chemical entity—it embodies a platform technology whose evolving applications reflect the dynamic interplay between fundamental research discoveries and applied innovation across multiple scientific frontiers.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:172916-85-7)Ruthenium(2+), tris(1,10-phenanthroline-N1,N10)-, dichloride, hexahydrate, (OC-6-11)- (9CI)
A1002694
清らかである:99%
はかる:5g
価格 ($):505.0